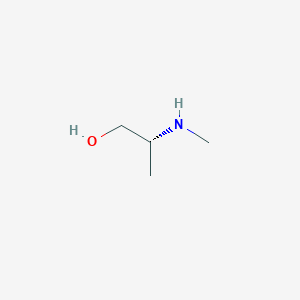

(2R)-2-(methylamino)propan-1-ol

Description

(2R)-2-(Methylamino)propan-1-ol (CAS: 184593-05-3) is a chiral secondary alcohol with a methylamino group at the C2 position. Its molecular formula is C₄H₁₁NO, and it has a molecular weight of 89.14 g/mol. This compound is characterized by its (2R) stereochemistry, which may influence its biological activity and interactions with chiral receptors or enzymes. It is commercially available at 95% purity for research purposes, as noted in product listings .

Properties

IUPAC Name |

(2R)-2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWASTUQOKUFKY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507172 | |

| Record name | (2R)-2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184593-05-3 | |

| Record name | (2R)-2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(methylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methylamino)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of acetone with methylamine, followed by reduction of the resulting imine. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding imine or oxime. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to (2R)-2-(methylamino)propan-1-amine using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: (2R)-2-(methylamino)propan-1-one

Reduction: (2R)-2-(methylamino)propan-1-amine

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced

Scientific Research Applications

(2R)-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines.

Industry: Utilized in the production of fine chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(methylamino)propan-1-ol depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Propanol Derivatives

(a) (2R)-1-(Dimethylamino)propan-2-ol (CAS: 53636-15-0)

- Structure: Differs by a dimethylamino group (-N(CH₃)₂) instead of methylamino (-NHCH₃).

- Molecular Weight : 105.16 g/mol (vs. 89.14 for the target compound).

(b) (2RS)-1-(Isopropylamino)-3-phenoxypropan-2-ol (CAS: 7695-63-8)

- Structure: Contains an isopropylamino group (-NHCH(CH₃)₂) and a phenoxy (-OPh) substituent.

- Key Differences: The phenoxy group increases aromaticity and lipophilicity, which could enhance membrane permeability. The racemic (2RS) form may exhibit different enantioselective activity compared to the (2R)-configured target compound. This analog is listed as a pharmaceutical impurity, highlighting its relevance in drug synthesis quality control .

(c) (2R,2S)-1-(Isopropylamino)-3-phenoxypropan-2-ol

- Applications: Used as a β-sympatholytic agent (e.g., iodination substrate for phenolic compounds).

Aromatic and Heterocyclic Propanol Derivatives

(a) (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol (CAS: 123620-80-4)

- Structure : Features a phenyl group at C1 and a pyrrolidinyl substituent at C2.

- Molecular Weight : 205.30 g/mol.

- Key Differences: The aromatic phenyl group and heterocyclic pyrrolidinyl moiety significantly increase molecular complexity and steric bulk. This compound is used in norephedrine-related research, suggesting adrenergic receptor interactions .

(b) (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7)

- Structure : Contains a 2,6-dimethoxyphenyl group.

- Molecular Weight : 196.2 g/mol.

- Key Differences : The dimethoxy-substituted aromatic ring enhances electron-donating properties and may influence binding to opioid or adrenergic receptors. Discontinued commercial availability suggests niche research applications .

(c) (2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol (CAS: 1188412-31-8)

- Structure : Includes a fluorinated methoxyphenyl group.

- Molecular Weight : 184.21 g/mol.

Heterocyclic Amino Alcohols

2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol

Research Findings and Implications

- Stereochemical Influence: The (2R) configuration of the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to racemic mixtures like (2RS)-1-(isopropylamino)-3-phenoxypropan-2-ol .

- Substituent Effects: Aromatic and heterocyclic groups in analogs (e.g., phenyl, pyrazole) enhance receptor binding but reduce aqueous solubility compared to the simpler methylamino group in the target compound .

- Synthetic Utility: Phenoxy-containing analogs are used in iodination reactions under mild conditions, whereas the target compound’s applications remain less defined but likely involve amine-alcohol reactivity .

Biological Activity

(2R)-2-(methylamino)propan-1-ol, also known as (R)-2-(methylamino)propan-1-ol, is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a methylamino group attached to a propanol backbone, which contributes to its unique reactivity and biological interactions. Its chiral configuration allows it to interact selectively with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 75.11 g/mol |

| Chirality | (2R) configuration |

| Functional Groups | Alcohol (-OH), Amine (-NH) |

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. It may act as a substrate or inhibitor for specific enzymes, influencing various biochemical pathways. The presence of both amine and alcohol functional groups enhances its ability to form hydrogen bonds, thereby affecting the structure and function of biological molecules.

Interaction with Neurotransmitter Systems

Research indicates that this compound may modulate neurotransmitter levels in the central nervous system, potentially influencing mood and cognitive functions. Its structural similarity to other psychoactive compounds suggests possible interactions with serotonin and dopamine receptors.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Antidepressant Potential : Similar compounds have shown efficacy as antidepressants, suggesting that this compound may possess similar properties.

- Neurotransmitter Modulation : Initial studies indicate that it could influence neurotransmitter imbalances, which are often implicated in mood disorders.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Antidepressant Efficacy : In a study involving animal models, this compound demonstrated significant antidepressant-like effects when administered at specific dosages. The study measured behavioral changes using the forced swim test and tail suspension test, showing reduced immobility times compared to control groups.

- Cognitive Function Improvement : Another investigation focused on the compound's impact on cognitive functions in rats subjected to stress. Results indicated improved performance in memory tasks, suggesting an enhancement in cognitive resilience attributed to the compound's action on neurotransmitter systems.

Research Findings

Recent findings have underscored the importance of stereochemistry in determining the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.